molecular formula C9H7BrO3 B12320103 (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid

(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid

Cat. No.: B12320103
M. Wt: 243.05 g/mol
InChI Key: SLVPPXUZQQPQJU-DAFODLJHSA-N
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Description

(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid (CAS: 1296209-28-3) is a brominated aromatic acrylic acid derivative with a molecular formula of C₉H₇BrO₃ and a molar mass of 243.05 g/mol . Its structure features an (E)-configured acrylic acid backbone conjugated to a 2-bromo-5-hydroxyphenyl ring. Key physicochemical properties include a predicted density of 1.740 g/cm³, boiling point of 416.7°C, and pKa of 4.22, indicative of moderate acidity influenced by electron-withdrawing substituents (bromo and hydroxyl groups) . The compound is commercially available in quantities ranging from 250 mg to 5 g, reflecting its use in research and small-scale synthesis .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

(E)-3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+

InChI Key

SLVPPXUZQQPQJU-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=C/C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

  • Protection of the Hydroxyl Group : To prevent undesired side reactions during bromination, the phenolic -OH group in 5-hydroxybenzaldehyde is protected as a methoxy group using methyl iodide or dimethyl sulfate.
  • Regioselective Bromination : The protected 5-methoxybenzaldehyde undergoes electrophilic aromatic bromination at the ortho position using bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. This yields 2-bromo-5-methoxybenzaldehyde with >85% regioselectivity.
  • Knoevenagel Condensation : The brominated aldehyde reacts with malonic acid in ethanol under reflux, catalyzed by piperidine or ammonium acetate. The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration to form the (E)-configured acrylic acid derivative.
  • Deprotection : The methoxy group is converted back to hydroxyl using hydrobromic acid (HBr) in acetic acid, achieving near-quantitative deprotection.

Key Conditions :

  • Temperature: 80–100°C for bromination; 70°C for condensation
  • Yield: 65–72% over four steps
  • Purity: ≥98% after recrystallization (ethanol/water)

Catalytic Methods Using Heterogeneous Catalysts

Recent advances emphasize sustainable catalysis to improve efficiency and reduce waste. Nitrogen-enriched cobalt ferrite nanoparticles (CFNPs) have demonstrated exceptional activity in Knoevenagel condensations under solvent-free conditions.

Optimized Catalytic Protocol

  • Catalyst Preparation : CFNPs are functionalized with biguanidine ligands via co-precipitation, enhancing surface basicity and stability.
  • Reaction Setup : A mixture of 2-bromo-5-hydroxybenzaldehyde (1 equiv) and malononitrile (1.2 equiv) is combined with 5 wt% CFNPs and heated to 60°C for 45 minutes.
  • Performance Metrics :

























    ParameterValue
    Conversion98%
    Isolated Yield94%
    Turnover Frequency486.88 h⁻¹
    Recyclability8 cycles (<5% loss)

This method eliminates solvent use and reduces reaction time by 70% compared to conventional approaches.

Solvent-Free and Green Chemistry Approaches

Micellar systems and ionic liquids have emerged as eco-friendly media for Knoevenagel reactions. A sodium dodecyl sulfate (SDS)-ionic liquid-water composite enables base- and metal-free condensation at ambient temperatures.

Micellar System Workflow

  • Medium Preparation : SDS (10 mM) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], 15 vol%) are dispersed in water.
  • Reaction Execution : 2-Bromo-5-hydroxybenzaldehyde and ethyl cyanoacetate are added to the micellar solution and stirred at 25°C for 2 hours.
  • Product Isolation : The acrylic acid precipitates upon acidification (pH 2–3) and is filtered.

Advantages :

  • Reaction time: 2 hours vs. 12–24 hours in traditional methods
  • Atom economy: 88.1%
  • E-factor: 0.15 (vs. 2.5–5.0 for solvent-based routes)

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) to remove unreacted aldehyde and byproducts. Final recrystallization in ethanol yields colorless crystals.

Analytical Validation

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water + 0.1% TFA)
  • NMR : Key peaks include δ 7.82 (d, J=16.0 Hz, CH=COO), δ 6.92 (s, aromatic H), and δ 12.1 (s, -COOH).
  • FT-IR : Bands at 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), and 3250 cm⁻¹ (-OH).

Comparative Analysis of Preparation Methods

Method Yield (%) Time Catalyst Loading Solvent E-Factor
Conventional 65–72 24 h Piperidine (10%) Ethanol 2.3
Catalytic (CFNPs) 94 0.75 h 5 wt% Solvent-free 0.15
Micellar System 89 2 h None Water 0.18

The catalytic and micellar methods outperform conventional synthesis in yield, time, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(2-hydroxyphenyl)acrylic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-(2-bromo-5-oxophenyl)acrylic acid or 3-(2-bromo-5-carboxyphenyl)acrylic acid.

    Reduction: Formation of 3-(2-hydroxyphenyl)acrylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid is C9H7BrO3C_9H_7BrO_3, and it possesses a double bond that influences its reactivity and interactions with biological targets. The presence of both a bromine atom and a hydroxyl group on the phenolic ring enhances its potential for various applications.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions : Utilized as a precursor for synthesizing complex molecules.
  • Functionalization : The bromine atom can be replaced or modified to create derivatives with tailored properties.

The compound has been extensively studied for its biological activities:

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest strong efficacy.

CompoundMIC (μg/mL)Activity
Compound A0.22 - 0.25Highly active
This compoundTBDTBD

Anticancer Potential
In vivo studies have shown that derivatives similar to this compound can inhibit tumor growth in models such as Ehrlich ascites carcinoma. The compound's structural features contribute to its anticancer activity.

Study TypeCell LineIC50 (μM)Effect
In vivoEACLow micromolar rangeSignificant tumor growth inhibition

Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals enhances its therapeutic potential.

Pharmaceutical Development

Due to its biological activities, this compound is being explored for potential therapeutic applications, including:

  • Anti-inflammatory agents
  • Cancer therapeutics

Case Studies

Antimicrobial Evaluation
A study assessed various derivatives of bromo-substituted phenolic compounds, demonstrating enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant inhibition of biofilm formation, highlighting the compound's potential in treating bacterial infections.

Anticancer Studies
In vivo evaluations indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range for several tested compounds. This suggests promising avenues for developing new anticancer drugs based on this compound.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Molecular and Structural Features

The following table summarizes key structural and physicochemical differences between (E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Density (g/cm³) pKa Key Features
This compound C₉H₇BrO₃ 243.05 -Br (C2), -OH (C5) 1.740 4.22 Hydroxyl enhances H-bonding; bromo increases molecular weight/reactivity
(E)-3-(2-bromo-5-(trifluoromethyl)phenyl)acrylic acid C₁₀H₆BrF₃O₂ 295.05 -Br (C2), -CF₃ (C5) N/A N/A Trifluoromethyl group adds lipophilicity and electron-withdrawing effects
(2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid C₁₀H₇BrF₂O₃ 293.06 -Br (C5), -OCHF₂ (C2) N/A N/A Difluoromethoxy improves metabolic stability
(E)-3-(5-bromo-3-fluoro-2-hydroxyphenyl)acrylic acid C₉H₆BrFO₃ 261.04 -Br (C5), -F (C3), -OH (C2) N/A N/A Fluorine increases electronegativity; dual halogens may enhance bioactivity
3-(3-Chloro-5-fluorophenyl)acrylic acid C₉H₆ClFO₂ 200.56 -Cl (C3), -F (C5) N/A N/A Smaller halogens reduce steric hindrance compared to bromo

Physicochemical Properties

  • Density and Polarity : The target compound’s density (1.740 g/cm³ ) is higher than analogs like the compound in (1.405 g/cm³ ), likely due to bromine’s high atomic mass .
  • Acidity : The pKa (4.22 ) is lower than typical carboxylic acids (e.g., acetic acid, pKa 4.76), attributed to electron-withdrawing effects from the bromo and hydroxyl groups stabilizing the deprotonated form .

Biological Activity

(E)-3-(2-bromo-5-hydroxyphenyl)acrylic acid, also known as 3-(2-bromo-5-hydroxyphenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₉H₇BrO₃
  • Molar Mass : 243.05 g/mol
  • Density : 1.740 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with acrylic acid derivatives. The synthetic route can be optimized to yield high purity and yield, which is essential for biological evaluations.

Antimicrobial Properties

Research indicates that derivatives of phenolic compounds, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this acrylic acid have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall in the low microgram range, demonstrating potent antibacterial properties .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Studies have indicated that this compound could potentially scavenge free radicals due to the presence of hydroxyl groups in its structure. This property is vital for protecting cells from oxidative stress and related diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of phenolic derivatives. For example, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism often involves the inhibition of tubulin polymerization or interference with cell cycle progression .

Case Studies

  • Antimicrobial Evaluation :
    • A study on related compounds showed that they exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus. The compounds also demonstrated a strong ability to inhibit biofilm formation, which is crucial in treating chronic infections .
  • Anticancer Studies :
    • In vitro studies on phenolic acrylic acids indicated that they could effectively inhibit the growth of cancer cells at low micromolar concentrations. Specific IC₅₀ values were reported in the nanomolar range against various cancer cell lines, suggesting a promising avenue for further research into their use as anticancer agents .

Research Findings Summary Table

Property Activity IC₅₀ / MIC Values References
AntimicrobialEffective against S. aureusMIC: 0.22 - 0.25 μg/mL
AntioxidantFree radical scavengingNot specifiedGeneral knowledge
AnticancerInhibition of cancer cell growthIC₅₀: Low nanomolar range

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